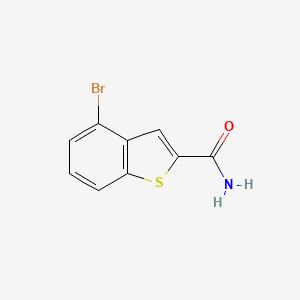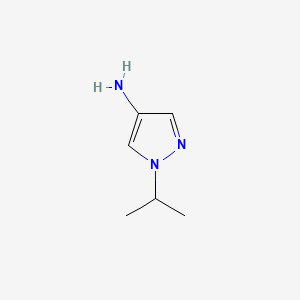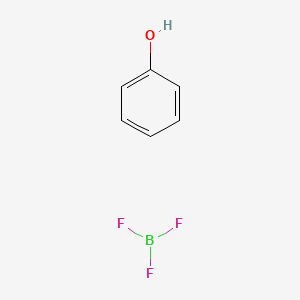
Phenol boron trifluoride
Descripción general
Descripción
Phenol boron trifluoride complexes are a class of compounds that have garnered significant interest in the field of chemistry due to their unique properties and potential applications. These complexes are characterized by the presence of a boron atom coordinated to a phenol moiety and three fluorine atoms, resulting in a variety of boron complexes with diverse structures and functionalities.
Synthesis Analysis
The synthesis of phenol boron trifluoride complexes often involves the reaction of phenol derivatives with boron trifluoride diethyl etherate. For instance, (tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were reacted with boron trifluoride diethyl etherate to produce BF2-functionalized compounds with intense fluorescence emission . Similarly, 2-(4-phenylquinolin-2-yl)phenol derivatives were synthesized and complexed with boron trifluoride to give fluorescent organoboron complexes known as boroquinols .
Molecular Structure Analysis
The molecular structures of these complexes are often elucidated using single-crystal X-ray diffraction, which reveals the coordination geometry around the boron center and the intermolecular interactions such as pi-pi stacking and hydrogen bonding . The molecular packing can significantly influence the physical properties of the compounds, including their thermal stability and luminescent behavior.
Chemical Reactions Analysis
Phenol boron trifluoride complexes participate in a variety of chemical reactions. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is known to catalyze hydrometallation reactions, alkylations, and aldol-type reactions . It can also induce unusual reactions of early metal acetylide complexes and stabilize uncommon coordination geometries of carbon . Moreover, the metal-free reduction of secondary and tertiary N-phenyl amides by tris(pentafluorophenyl)boron-catalyzed hydrosilylation has been reported, showcasing the functional group tolerance of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol boron trifluoride complexes are diverse and can be modulated through various modifications. For instance, boron complexes with mixed phenol-pyridine derivatives display bright blue luminescence and good thermal stability . The luminescent properties can be further tailored by altering the substituents on the phenol moiety, as seen in the synthesis of white and blue electroluminescent devices using these compounds . The boron difluoride adducts of formazanate ligands demonstrate that their electronic properties can be modulated through protonation and coordination chemistry, affecting their fluorescence quantum yield and making them potential pH sensors .
Aplicaciones Científicas De Investigación
Fluorescent Emissive Materials
Phenol boron trifluoride derivatives are significant in the field of fluorescent emissive materials. Studies show that boron difluoride functionalized (tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols exhibit intense fluorescence emission in the UV region, with strong blue emission in the solid state. These properties are crucial for applications in optoelectronics and display technologies (Colombo et al., 2020).
Catalyst in Synthesis
Boron trifluoride complexes serve as efficient catalysts in organic synthesis. For example, Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) is used in the synthesis of 4-methyl coumarins, demonstrating its role as a non-corrosive and stable solid catalyst with elevated Lewis acid properties (Mokhtary & Najafizadeh, 2012).
Lignin Structural Analysis
In the study of wood and pulp lignin structure, boron trifluoride-phenol is utilized in the nucleus exchange reaction. This reaction is significant for evaluating the application of the procedure to understand lignin's aromatic units (Chan, Nguyen & Wallis, 1995).
Glycoside Synthesis
Boron trifluoride is used in the stereoselective synthesis of aryl α- and β-D-glucopyranosides. The reaction catalyzed by boron trifluoride etherate is crucial for the preparative synthesis of glycosides of various phenols, highlighting its significance in carbohydrate chemistry (Sokolov, Zakharov & Studentsov, 2002).
Supercritical Fluid Reactions
Boron trifluoride is effective in hydrolyzing diphenylether in supercritical water, showcasing its potential in chemical processing and synthesis. Its efficiency and selectivity in these conditions highlight its importance in industrial chemistry applications (Varga, Fazekas, Ikeda & Tomiyasu, 2002).
Electrolyte Additives in Lithium-Ion Cells
In the domain of energy storage, boron trifluoride complexes are utilized as electrolyte additives in lithium-ion cells. Their role in impedance control and capacity retention during high-voltage cycling is vital for the development of more efficient and durable batteries (Nie et al., 2016).
Safety And Hazards
Direcciones Futuras
The tetracoordinate nature of the boron in organotrifluoroborates fortified by strong boron–fluorine bonds has been found to inhibit the undesirable reactions typical of trivalent organoborons . All of these complexes are crystalline solids and stable in water and under air; thus they can be stored on the shelf indefinitely .
Propiedades
IUPAC Name |
phenol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBJVSTINLYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309982-58-8 | |
| Record name | Phenol, compd. with trifluoroborane (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50190687 | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol boron trifluoride | |
CAS RN |
106951-44-4, 372-44-1 | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106951-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol boron trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol--boron trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



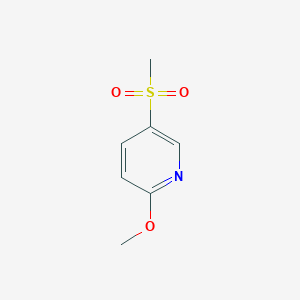
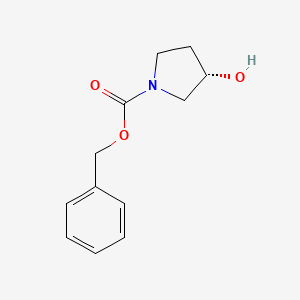
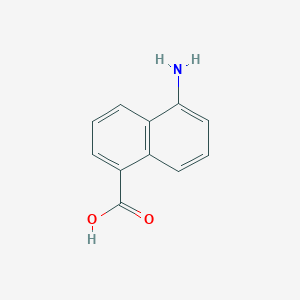
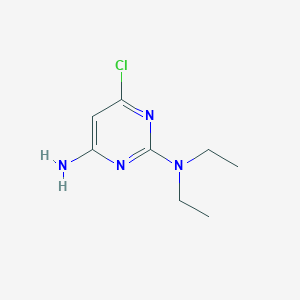
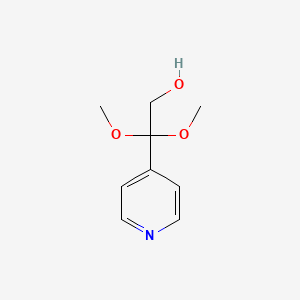
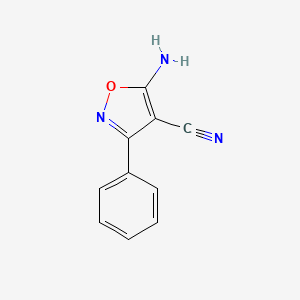
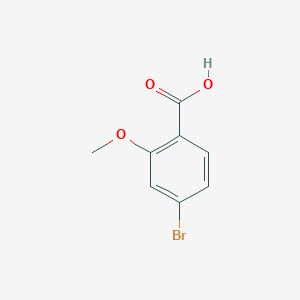
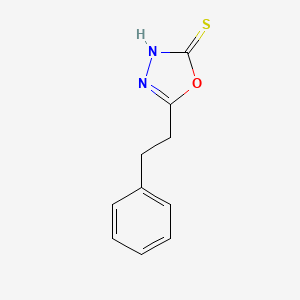
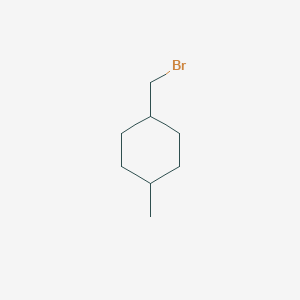
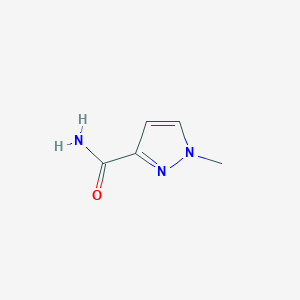

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
